molecular formula C23H24F3N3O3S2 B2896989 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine CAS No. 851806-53-6

1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine

Cat. No.: B2896989
CAS No.: 851806-53-6
M. Wt: 511.58
InChI Key: DXBWSPFZQVKXFE-UHFFFAOYSA-N
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Description

1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine is a complex organic compound that features a piperidine ring, a sulfonyl group, a trifluoromethyl group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine likely involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the construction of the imidazole ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these complex structures.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions might target the imidazole ring or the sulfonyl group.

    Substitution: Substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Halogenating agents or nucleophiles could be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-fluorophenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
  • (4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-chlorophenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Uniqueness

The presence of the trifluoromethyl group in 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to similar compounds.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-8-4-17(5-9-19)16-33-22-27-12-15-29(22)21(30)18-6-10-20(11-7-18)34(31,32)28-13-2-1-3-14-28/h4-11H,1-3,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBWSPFZQVKXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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